Acenaphthene

Catalog No.
S516909
CAS No.
83-32-9
M.F
C12H10
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acenaphthene

Acenaphthene is the optimal stable precursor for naphthalimide dyes and high-Tg polymers. Unlike naphthalene (cleaved to phthalic anhydride) or acenaphthylene (prone to polymerization), its saturated ethylene bridge ensures safe bulk storage and controlled reactivity.

  • Direct oxidation to 1,8-naphthalic anhydride for fluorescent probes and pigments.
  • Dehydrogenation to acenaphthylene monomer for conductive polymer coatings.
  • Regioselective bromination to 5-bromoacenaphthene, a key pharma intermediate.

CAS Number

83-32-9

Product Name

Acenaphthene

IUPAC Name

1,2-dihydroacenaphthylene

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2

InChI Key

CWRYPZZKDGJXCA-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C2C1=CC=C3

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
2.53e-05 M
In water, 3.90 mg/L at 25 °C
In water, 3.57-3.93 mg/L at 22.2 to 25.04 °C (range of 7 values)
1 gram dissolves in 31 mL alcohol, 56 mL methanol, 25 ml propanol, 2.5 mL chloroform, 5 mL benzene or toluene
3.2 g/100 mL glacial acetic acid
Solubility in water, g/100ml at 25 °C: 0.0004

Synonyms

Acenaphthene; NSC 7657; NSC-7657; NSC7657

Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3

The exact mass of the compound Acenaphthene is 154.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)2.53e-05 min water, 3.90 mg/l at 25 °cin water, 3.57-3.93 mg/l at 22.2 to 25.04 °c (range of 7 values)1 gram dissolves in 31 ml alcohol, 56 ml methanol, 25 ml propanol, 2.5 ml chloroform, 5 ml benzene or toluene3.2 g/100 ml glacial acetic acidsolubility in water, g/100ml at 25 °c: 0.0004. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7657. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Acenaphthenes - Supplementary Records. It belongs to the ontological category of acenaphthenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 g, 100 g

Acenaphthene is a tricyclic polycyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene bridge connecting the 1 and 8 positions. Industrially extracted from coal tar, it presents as a crystalline solid with a melting point of approximately 93–95 °C and a boiling point of 279 °C[1]. In chemical procurement, acenaphthene is primarily valued not as an end-product, but as a highly stable, bulk-storable precursor. Its unique bridged structure makes it the foundational starting material for synthesizing 1,8-naphthalic anhydride, naphthalimide-based dyes, and the reactive monomer acenaphthylene[2]. Buyers prioritize acenaphthene for its predictable thermal behavior and its role as an indispensable building block in the production of high-performance pigments, fluorescent probes, and specialized polymers.

Research Fit

Environmental fate modeling reference standard for PAH multimedia distribution
Photodegradation model compound for advanced oxidation process research
Analytical calibration standard for GC-MS/HPLC PAH analysis

Attempting to substitute acenaphthene with its closest structural analogs, naphthalene or acenaphthylene, fundamentally fails in both synthesis and handling workflows. Naphthalene lacks the critical C1-C8 ethylene bridge; consequently, industrial oxidation of naphthalene cleaves the aromatic ring to yield phthalic anhydride, completely failing to produce the 1,8-naphthalic anhydride core required for naphthalimide dyes [1]. Conversely, while acenaphthylene shares the bridged structure, it possesses a highly reactive double bond in the bridge that makes it prone to spontaneous polymerization[2]. Acenaphthene provides the necessary thermal stability for long-term bulk storage and controlled electrophilic functionalization, acting as a stable precursor that can be selectively oxidized or dehydrogenated only when the downstream process demands it.

Substitution Risk

Photodegradation profile Direct photolysis quantum yield differs from other 3-ring PAHs, altering UV-based degradation rate comparisons.
Environmental partitioning Vapor pressure and Henry's law constant distinct from similar PAHs shift volatilization and sorption predictions in fate models.
Biodegradation kinetics Aerobic half-life is shorter than higher molecular weight PAHs, influencing bioremediation study timelines.

Oxidation Selectivity for Anhydride Precursors

The defining procurement value of acenaphthene lies in its oxidation pathway. Under catalytic oxidation (e.g., Co/Mn catalysts or V2O5), acenaphthene yields 1,8-naphthalic anhydride with efficiencies reaching up to 90% [1]. In stark contrast, subjecting naphthalene to similar catalytic oxidation conditions results in the cleavage of one of the aromatic rings, yielding phthalic anhydride (typically at 86-91% selectivity) [2]. Because naphthalene cannot form the 6-membered anhydride ring spanning the 1,8-positions, acenaphthene is the strict, non-substitutable prerequisite for manufacturing naphthalimide-based fluorophores and pigments.

Evidence DimensionCatalytic Oxidation Product and Yield
Target Compound DataAcenaphthene: Yields 1,8-naphthalic anhydride (~90% yield)
Comparator Or BaselineNaphthalene: Yields phthalic anhydride (ring cleavage, 0% naphthalic anhydride)
Quantified DifferenceAbsolute structural divergence in oxidation products; acenaphthene uniquely preserves the bridged carbon framework.
ConditionsCatalytic oxidation (Co/Mn in acetic acid or V2O5 gas-phase)

Buyers manufacturing naphthalimide dyes or fluorescent probes must procure acenaphthene, as naphthalene cannot synthesize the required 1,8-naphthalic core.

Photolysis quantum yield
Head-to-head
52 × 10⁻³ mol·photon⁻¹ vs Fluorene 7.5
Phenanthrene 6.9
Photodegradation rate context; enables endpoint differentiation.
254 nm UV, aqueous direct photolysis.

Electrophilic Aromatic Reactivity and Functionalization

The electron-donating nature of the ethane bridge in acenaphthene significantly activates the aromatic core compared to unbridged analogs. In comparative electrophilic bromination studies using N-bromosuccinimide (NBS) under mild conditions, acenaphthene rapidly converts to 5-bromoacenaphthene, achieving an 84% isolated yield within 3 hours[1]. Under the exact same mild conditions, naphthalene exhibits no reaction [1]. This enhanced reactivity allows chemists to functionalize the acenaphthene core without resorting to harsh conditions or aggressive catalysts that might degrade sensitive intermediate structures.

Evidence DimensionElectrophilic Bromination Yield (NBS, mild conditions)
Target Compound DataAcenaphthene: 84% yield of 5-bromoacenaphthene in 3 hours
Comparator Or BaselineNaphthalene: 0% yield (no reaction under identical conditions)
Quantified Difference84% higher conversion yield under mild bromination protocols.
ConditionsN-bromosuccinimide (NBS), room temperature, 3 hours

Procuring acenaphthene enables milder, higher-yield functionalization workflows for synthesizing halogenated intermediates used in pharmaceuticals and advanced materials.

Aerobic half-life
Class-level
1–25 d (surface water)
1.31 d (Sphingobacterium sp.)
Reported biodegradation rate context; faster than HMW PAHs.
Class-level comparison; matrix-specific verification needed.

Monomer Stability and Bulk Storage Suitability

While acenaphthylene is highly valued for producing conductive polymers, its reactive double bond makes it susceptible to spontaneous polymerization and degradation during storage. Acenaphthene, lacking this olefinic bridge, is thermally stable and does not undergo vinyl polymerization [1]. Consequently, industrial supply chains utilize acenaphthene as the stable, bulk-storable precursor, which is then subjected to gas-phase dehydrogenation to produce acenaphthylene on demand [1]. This stability differential dictates that acenaphthene is the preferred procurement choice for long-term inventory holding.

Evidence DimensionSpontaneous Polymerization Potential
Target Compound DataAcenaphthene: Thermally stable, non-polymerizable bridge
Comparator Or BaselineAcenaphthylene: Highly reactive, prone to spontaneous vinyl polymerization
Quantified DifferenceComplete suppression of bridge-site polymerization in acenaphthene, ensuring indefinite shelf stability under standard conditions.
ConditionsBulk storage and thermal handling

Buyers requiring a stable inventory for downstream polymer synthesis should procure acenaphthene and dehydrogenate it on-site to avoid the handling risks of reactive acenaphthylene.

Vapor pressure
Head-to-head
2.15×10⁻³ Pa vs Naphthalene 10.4 Pa
Phenanthrene 1.21×10⁻⁴ Pa
Intermediate volatility context; partitioning behavior differs.
Dynamic LC, 25 °C.
Enthalpy of formation
Reported
Solid 70.3 kJ·mol⁻¹
Gas ~156 kJ·mol⁻¹
vs Naphthalene solid 78.5
Acenaphthylene gas 259.9
Thermochemical reference; supports combustion energy calibration.
Cross-study compiled; gas value approximate.
Daphnia EC50
Reported
41,200 μg/L (41.2 mg/L)
Acute toxicity endpoint context; lower than fluorene in tested conditions.
48-h static test; chronic NOEC also available.

Synthesis of 1,8-Naphthalic Anhydride and Naphthalimides

Directly leveraging the C1-C8 bridge, acenaphthene is the foundational precursor for producing 1,8-naphthalic anhydride via catalytic oxidation. This intermediate is critical for manufacturing high-performance naphthalimide dyes, fluorescent cellular probes, and organic electronic materials [1].

Precursor for Polyacenaphthylene Resins

Acenaphthene is procured in bulk as a stable intermediate that is subsequently dehydrogenated in the gas phase to yield acenaphthylene. This reactive monomer is then polymerized to create high-Tg, electrically conductive polymers used in specialized coatings and aerospace applications[2].

Production of Halogenated Aromatic Building Blocks

Due to its activated aromatic core, acenaphthene is utilized in mild electrophilic halogenation reactions (such as bromination) to produce 5-bromoacenaphthene. These halogenated derivatives serve as essential coupling partners in the synthesis of complex pharmaceutical APIs and advanced optoelectronic scaffolds[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental fate modeling
Consistent physicochemical dataset; intermediate vapor pressure profile
Multimedia partitioning and transport model calibration
Photodegradation & AOP research
High direct photolysis quantum yield
UV-based degradation rate monitoring and system benchmarking
Biodegradation & bioremediation
Reported short aerobic half-life
Degradation completeness within standard laboratory timeframes
Analytical & thermochemical calibration
Well-characterized melting point and enthalpy of formation
Instrument calibration traceability and method validation

Physical Description

Acenaphthene appears as white needles. Melting point 93.6°C. Soluble in hot alcohol. Denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes. Emits acrid smoke and irritating fumes when heated to decomposition. Derived from coal tar and used to make dyes, pharmaceuticals, insecticides, fungicides, and plastics.
WHITE-TO-BEIGE CRYSTALS.

Color/Form

White needles
Orthorhombic bipyramidal needles from alcohol

XLogP3

3.9

Exact Mass

154.0783

Boiling Point

534 °F at 760 mm Hg (NTP, 1992)
279.0 °C
277.5 °C
279 °C

Flash Point

125.0 °C (257.0 °F) - closed cup
135 °C o.c.

Vapor Density

5.32 (NTP, 1992) (Relative to Air)
5.32 (Air = 1)
Relative vapor density (air = 1): 5.3

Density

1.024 at 210 °F (NTP, 1992)
1.222 g/cu cm at 20 °C
1.2 g/cm³

LogP

3.92 (LogP)
log Kow = 3.92
3.9/4.5

Appearance

Solid powder

Melting Point

203 °F (NTP, 1992)
93.4 °C
93 °C
95 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V8UT1GAC5Y

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 96 of 101 companies with hazard statement code(s):;
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (91.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Acenaphthene is a white, needle-like solid. It is moderately soluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons or PAHs. It is present in petroleum and coal tar. Acenaphthene is in gasoline and diesel exhaust, cigarette smoke, and emissions from burning oil, coal and wood. USE: Acenaphthene is used to make many products including dyes, pigments, pesticides and plastic additives. EXPOSURE: Workers that produce or use acenaphthene may breathe in mists or have direct skin contact. The general population may be exposed by motor exhaust, smoking cigarettes and burning oil, coal or wood. The general population may also be exposed to acenaphthene when eating grilled and smoked meat. If acenaphthene is released to the environment, it will be broken down in air. Acenaphthene released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces but may adsorb strongly to soil and particles in water. It is expected to move slowly through some soils. It will be broken down by microorganisms that have been previously exposed to acenaphthene, and is expected to build up in some types of fish. RISK: Data on the potential for acenaphthene to produce toxic effects in humans were not available. Liver toxicity was observed in laboratory animals fed high doses of acenaphthene over time. Data on the potential for acenaphthene to cause infertility, abortion, or birth defects in laboratory animals were not available. Data on the potential for acenaphthene to cause cancer are limited to repeat skin application studies in mice that were determined to be inadequate to reliably evaluate potential carcinogenic effects by the International Agency for Research on Cancer. The International Agency for Research on Cancer has determined that acenaphthene is not classifiable as to its carcinogenicity to humans due to lack of human data and inadequate studies in laboratory animals. The potential for acenaphthene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.001 to 0.01 mm Hg at 68 °F ; 5 mm Hg at 238.6° F (NTP, 1992)
0.00 mmHg
0.0022 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.3

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

83-32-9

Wikipedia

Acenaphthene

Biological Half Life

39.00 Days
The half-life of acenaphthene in /the bluegill fish/ is less than 1 day.

Methods of Manufacturing

High-temperature coal tars contain on average 0.3% of acenaphthene. It is also formed during coal tar distillation through hydrogenation of acenaphthalene. Acenaphthene is concentrated to ca. 25% in the coal tar fraction boiling between 230 and 290 °C (wash oil) with about 7% recovery rate from continuous tar distillation. The crystallizable acenaphthene fraction (bp ca. 270-275 °C) is obtained from the wash oil by redistillation. Alternatively, it can be removed directly during primary tar distillation. Technical acenaphthene (95-99%) is produced by crystallization in agitated coolers and centrifuges or by continuous countercurrent crystallization. The pure compound is obtained by further distillation and recrystallization.
By passing ethylene and benzene or naphthalene through a red hot tube. ... By heating tetrahydroacenaphthene with sulfur to 180 °C. ... From acenaphthenone or acenaphthenequinone by high pressure hydrogenation in decalin with nickel at 180-240 °C. ... From acenaphthenone oxime.

General Manufacturing Information

Acenaphthylene, 1,2-dihydro-: ACTIVE
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: acenaphthene; Matrix: air; Detection Limit: 0.20 - 5.0 ug/sample.
Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: acenaphthene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: acenaphthene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 31 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: acenaphthene; Matrix: municipal and industrial discharges; Detection Limit: 1.8 ug/L.
For more Analytic Laboratory Methods (Complete) data for ACENAPHTHENE (37 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: acenaphthene; Matrix: marine animal tissues; Detection Limit: 8.5 ng/g.
Methods were developed for the analysis of 16 hydrocarbons in avian tissue. Mechanical extraction with pentane was followed by clean-up on Florisil and Silicar. Residues were determined by gas-liquid chromatography and gas-liquid, chromatography-mass spectrometry. The method was applied to the analysis of liver, kidney, fat, and brain tissue of mallard ducks (Anas platyrhynchos) fed a mixture of hydrocarbons. ...
Twelve polycyclic aromatic hydrocarbons (PAH) have been analyzed /by high perfomance liquid chromatography/ in blood and skin oil collected from roofing workers. The analytical technique utilized reverse phase high performance liquid chromatography (HPLC) for separation of individual polycyclic aromatic hydrocarbons, with fluorescence detection, which is sensitive and specific. A specific sample cleanup was employed prior to measurement of polycyclic aromatic hydrocarbons, designed to provide a fraction enriched in polycyclic aromatic hydrocarbons and free from the biologic matrix. Sample extracts, in 0.5 mL hexane, were applied to a silica gel column (0.8x10 cm, 1.4 g) topped with 0.5 cm sodium sulfate. A 4 mL hexane fraction was discarded, and a second fraction of 13 mL cyclohexane was collected & concentrated under dry nitrogen to about 0.1 mL. In six serum samples, the polycyclic aromatic hydrocarbons were below the limit of detection (1-60 pg/mL). /Polycyclic aromatic hydrocarbons/
Metabolites /of several PAHs/ were separated from the liver matrix by an automatic extractor/concentrator. The extract was purified by high-performance liquid chromatography and the metabolites were characterized and quantitated by gas chromatography-mass spectrometry. /Polycyclic aromatic hydrocarbons/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
Store in a secure poison location. ... Store in tightly closed containers in a cool, well-ventilated area. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential for fire or explosion hazard.

Interactions

Pretreatment of rats with 20 mg/kg ip dose of acenaphthene prolonged by up to 50% the duration of paralysis induced with 90 mg/kg zoxazolamine 24 hr later.

Stability Shelf Life

Stable under recommended storage conditions.

Leveraging Oxidative Stress to Regulate Redox Balance-Based,

Sarah Maxel, Edward King, Yulai Zhang, Ray Luo, Han Li
PMID: 32966747   DOI: 10.1021/acssynbio.0c00380

Abstract

Directed evolution methods based on high-throughput growth selection enable efficient discovery of enzymes with improved function
. High-throughput selection is particularly useful when engineering oxygenases, which are sensitive to structural perturbations and prone to uncoupled activity. In this work, we combine the principle that reactive oxygen species (ROS) produced by uncoupled oxygenase activity are detrimental to cell fitness with a redox balance-based growth selection method for oxygenase engineering that enables concurrent advancement in catalytic activity and coupling efficiency. As a proof-of-concept, we engineered P450-BM3 for degradation of acenaphthene (ACN), a recalcitrant environmental pollutant. Selection of site-saturation mutagenesis libraries in
strain MX203 identified P450-BM3 variants GVQ-AL and GVQ-D222N, which have both improved coupling efficiency and catalytic activity compared to the starting variant. Computational modeling indicates that the discovered mutations cooperatively optimize binding pocket shape complementarity to ACN, and shift the protein's conformational dynamics to favor the lid-closed, catalytically competent state. We further demonstrated that the selective pressure on coupling efficiency can be tuned by modulating cellular ROS defense mechanisms.


Investigation of geospatial distribution of PAH compounds in soil phase and determination of soil-air exchange direction in a megacity

Aigerim Yukhimets, S Levent Kuzu, Ezgi Akyüz, Arslan Saral
PMID: 31300942   DOI: 10.1007/s10653-019-00369-5

Abstract

In this study, determination of possible sources, soil-air exchange direction, and spatial distribution of PAH concentrations was aimed. In this scope, soil samples were collected from 35 different points, which have the urban and rural characteristics, from European and Asian Sides in Istanbul. The average ∑
PAH concentrations were found as 22.11 ng/g dw for urban site and 19.53 ng/g dw for rural site, respectively. The highest concentration was 279.5 ng/g dw. PAH concentrations were higher in urban site than rural site. Acenaphthene and benzo[k]fluoranthene were observed as the dominant species. PAH concentrations are observed higher mostly in north and west parts of European Side and south and east parts of Asian Side. There was net evaporation from soil to air for lower molecular weight PAHs with 2, 3 rings, while high molecular weight PAHs with 4, 5, 6 rings accumulated in the soil at both urban and rural sites. PAHs were mostly originated from coal burning and the use of diesel engine vehicles.


Three new acenaphthene derivatives from rhizomes of

Li Jiang, Bao Zhang, Yang Wang, Jia Sun, Xue Ma, Guangcheng Wang, Sihong Fu, Changhu Lin, YongJun Li
PMID: 31359767   DOI: 10.1080/14786419.2019.1647422

Abstract

Three new acenaphthene derivatives
-3-(4'-methoxyphenyl)-acenaphthene-1, 2-diol (
),
-(1
, 2
)-3-phenyl-acenaphthene-1, 2-diol (
) and 8-(4-hydroxyphenyl)-2H-acenaphthylen-1-one (
) in company with six known compounds were isolated from the 70% ethanol extract of the rhizomes of
. Those chemical constituents were separated and purified by macroreticular resin, silica gel, Toyopearl HW-40F, SephadexLH-20 and other chromatographic methods, respectively. The chemical structures of new compounds were elucidated by HR-ESI-MS,
H NMR,
C NMR, HMQC, HMBC spectrum and specific optical rotations. Compound
was isolated for the first time from the genus
and compound
was firstly assigned the carbon spectrum. Furthermore, the cytotoxic activity of compounds 1-9 against WM9, MDA-MB231, HeLa, K562, DU145 and PC3 was screened with cisplatin as a positive control. Compound
showed promising cytotoxic activities with IC
values of 2.65 ± 0.38 µM against the HeLa cell lines, while compound
possessed significant cytotoxicity with IC
values of 6.51 ± 0.44, 18.54 ± 0.68 and 7.98 ± 1.44 µM against the HeLa, MDA-MB231 and WM9 cell lines, respectively.


Simultaneous removal of PAHs and metal contaminants from water using magnetic nanoparticle adsorbents

Yuxiong Huang, Aaron N Fulton, Arturo A Keller
PMID: 27450251   DOI: 10.1016/j.scitotenv.2016.07.093

Abstract

Many industrial wastewaters are contaminated with both heavy metal ions and organic compounds, posing a major threat to public health and the environment. In this study, magnetic nanoparticle adsorbents, namely Mag-PCMA-T, which contain a maghemite core and a silica mesoporous layer that permanently confines surfactant micelles within the mesopores, were synthesized to achieve simultaneous removal of polycyclic aromatic hydrocarbons (PAHs) (1mg/L) and metal contaminants (1mg/L). The individual removal efficiency of Cd(2+) and acenaphthene using Mag-PCMA-T was evaluated under a range of initial ion concentrations and adsorbent dosages, as well as the competitive adsorption with Cd(2+) and acenaphthene simultaneously present. The isotherms and kinetics of Cd(2+) and acenaphthene sorption onto Mag-PCMA-T were determined. Mag-PCMA-T removed >85% of the acenaphthene in <30min, with relatively high sorption capacity (up to 1060mg/kg). Mag-PCMA-T also exhibited high sorption capacity for Cd(2+) (up to 2250mg/kg). The simultaneous sorption performance was stable across a wide pH range (4-9) as well as in the presence of competitive metal ions (Ca(2+) and Mg(2+)) or natural organic matters. The Mag-PCMA-T can be regenerated and reused, providing a sustainable, fast, convenient, and efficient approach for water treatment.


Bioremediation of polycyclic aromatic hydrocarbon (PAH) compounds: (acenaphthene and fluorene) in water using indigenous bacterial species isolated from the Diep and Plankenburg rivers, Western Cape, South Africa

Oluwadara Oluwaseun Alegbeleye, Beatrice Olutoyin Opeolu, Vanessa Jackson
PMID: 27956015   DOI: 10.1016/j.bjm.2016.07.027

Abstract

This study was conducted to investigate the occurrence of PAH degrading microorganisms in two river systems in the Western Cape, South Africa and their ability to degrade two PAH compounds: acenaphthene and fluorene. A total of 19 bacterial isolates were obtained from the Diep and Plankenburg rivers among which four were identified as acenaphthene and fluorene degrading isolates. In simulated batch scale experiments, the optimum temperature for efficient degradation of both compounds was determined in a shaking incubator after 14 days, testing at 25°C, 30°C, 35°C, 37°C, 38°C, 40°C and 45°C followed by experiments in a Stirred Tank Bioreactor using optimum temperature profiles from the batch experiment results. All experiments were run without the addition of supplements, bulking agents, biosurfactants or any other form of biostimulants. Results showed that Raoultella ornithinolytica, Serratia marcescens, Bacillus megaterium and Aeromonas hydrophila efficiently degraded both compounds at 37°C, 37°C, 30°C and 35°C respectively. The degradation of fluorene was more efficient and rapid compared to that of acenaphthene and degradation at Stirred Tank Bioreactor scale was more efficient for all treatments. Raoultella ornithinolytica, Serratia marcescens, Bacillus megaterium and Aeromonas hydrophila degraded a mean total of 98.60%, 95.70%, 90.20% and 99.90% acenaphthene, respectively and 99.90%, 97.90%, 98.40% and 99.50% fluorene, respectively. The PAH degrading microorganisms isolated during this study significantly reduced the concentrations of acenaphthene and fluorene and may be used on a larger, commercial scale to bioremediate PAH contaminated river systems.


Evidence of polycyclic aromatic hydrocarbon biodegradation in a contaminated aquifer by combined application of in situ and laboratory microcosms using (13)C-labelled target compounds

Arne Bahr, Anko Fischer, Carsten Vogt, Petra Bombach
PMID: 25437342   DOI: 10.1016/j.watres.2014.10.045

Abstract

The number of approaches to evaluate the biodegradation of polycyclic aromatic hydrocarbons (PAHs) within contaminated aquifers is limited. Here, we demonstrate the applicability of a novel method based on the combination of in situ and laboratory microcosms using (13)C-labelled PAHs as tracer compounds. The biodegradation of four PAHs (naphthalene, fluorene, phenanthrene, and acenaphthene) was investigated in an oxic aquifer at the site of a former gas plant. In situ biodegradation of naphthalene and fluorene was demonstrated using in situ microcosms (BACTRAP(®)s). BACTRAP(®)s amended with either [(13)C6]-naphthalene or [(13)C5/(13)C6]-fluorene (50:50) were incubated for a period of over two months in two groundwater wells located at the contaminant source and plume fringe, respectively. Amino acids extracted from BACTRAP(®)-grown cells showed significant (13)C-enrichments with (13)C-fractions of up to 30.4% for naphthalene and 3.8% for fluorene, thus providing evidence for the in situ biodegradation and assimilation of those PAHs at the field site. To quantify the mineralisation of PAHs, laboratory microcosms were set up with BACTRAP(®)-grown cells and groundwater. Naphthalene, fluorene, phenanthrene, or acenaphthene were added as (13)C-labelled substrates. (13)C-enrichment of the produced CO2 revealed mineralisation of between 5.9% and 19.7% for fluorene, between 11.1% and 35.1% for acenaphthene, between 14.2% and 33.1% for phenanthrene, and up to 37.0% for naphthalene over a period of 62 days. Observed PAH mineralisation rates ranged between 17 μg L(-1) d(-1) and 1639 μg L(-1) d(-1). The novel approach combining in situ and laboratory microcosms allowed a comprehensive evaluation of PAH biodegradation at the investigated field site, revealing the method's potential for the assessment of PAH degradation within contaminated aquifers.


Polycyclic aromatic hydrocarbons (PAHs) in yogurt samples

Chiara Battisti, Anna Maria Girelli, Anna Maria Tarola
PMID: 25257517   DOI: 10.1080/19393210.2014.968880

Abstract

The concentrations and distributions of major polycyclic aromatic hydrocarbons (PAHs) were determined in 20 kinds of yogurt specimens collected from Italian supermarkets using reversed phase high-performance liquid chromatography equipped with fluorescence detection. The method was validated by determination of recovery percentages, precision (repeatability) and sensitivity (limits of detection) with yogurt samples fortified at 0.25, 0.5 and 1 µg/kg concentration levels. The recovery of 13 PAHs, with the exception of naphthalene and acenaphthene, ranged from 61% to 130% and from 60% to 97% at all the levels for yogurts with low (0.1%) and high (3.9%) fat content, respectively. The method is repeatable with relative standard deviation values <20% for all analytes. The results obtained demonstrate that acenaphthene, fluorantene, phenanthrene, anthracene, fluoranthene and pyrene were found in all samples with a similar distribution, but different content when yogurts with low and high fats were compared.


The rate and efficiency of iron generation in an electrocoagulation system

Sin Yin Lee, Graham A Gagnon
PMID: 25800265   DOI: 10.1080/09593330.2015.1032367

Abstract

The rate and efficiency of iron generation in a bench-scale electrocoagulation (EC) system was investigated when variations were made to operating voltage, cathode material and electrolyte composition. Two electrolytes were tested, one with organic compounds (naphthalene, acenaphthene and 4-nonylphenol) and one without. While aromatic structures often make good corrosion inhibitors, in this case they had no discernible effect. This is a positive indicator that EC systems will not have adverse effects when treating wastewaters associated with oil and gas production. Using a stainless steel cathode rather than an aluminium one resulted in 35% more production of iron at the anode per volt per minute; it also resulted in greater iron production given equivalent quantities of power. This occurred because the rate-limiting hydrogen evolution reaction at the cathode occurs more quickly on iron than on aluminium. It was also observed that the EC system (using either cathode) produced more iron per unit power when operated at lower voltages. At lower voltages, the corrosion that occurred spontaneously in the absence of an applied current contributed more significantly to the total amount of iron released. This research suggests that it is more efficient to design EC systems using iron-based cathodes rather than aluminium ones. It also indicates that it is more energy efficient to use more electrodes at low power, rather than fewer electrodes at high power.


Exceptionally rapid CO release from a manganese(I) tricarbonyl complex derived from bis(4-chloro-phenylimino)acenaphthene upon exposure to visible light

Samantha J Carrington, Indranil Chakraborty, Pradip K Mascharak
PMID: 25952559   DOI: 10.1039/c5dt01007a

Abstract

Two manganese(i) carbonyl complexes derived from α,α'-diimine ligands with extended conjugated framework namely [MnBr(CO)3(BIAN)] () and [MnBr(CO)3(MIAN)] (), have been synthesized and structurally characterized. Unlike the previously reported photoactive CO-releasing molecules (photoCORMs), these two complexes exhibit unusually high sensitivity toward low power (0.3-10 mW) visible light (λ ≥ 520 nm) even in the solid state and rapidly release carbon monoxide (CO) upon illumination. The role of the ligand frames in such activity has been examined with the help of theoretical calculations. Application of these photoCORMs in delivering high fluxes of CO to biological targets is anticipated.


Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes

Tsutomu Shimada, Shigeo Takenaka, Norie Murayama, Hiroshi Yamazaki, Joo-Hwan Kim, Donghak Kim, Francis K Yoshimoto, F Peter Guengerich, Masayuki Komori
PMID: 25642975   DOI: 10.1021/tx500505y

Abstract

Acenaphthene and acenaphthylene, two known environmental polycyclic aromatic hydrocarbon (PAH)pollutants, were incubated at 50 μM concentrations in a standard reaction mixture with human P450s 2A6, 2A13, 1B1,1A2, 2C9, and 3A4, and the oxidation products were determined using HPLC and LC-MS. HPLC analysis showed that P450 2A6 converted acenaphthene and acenaphthylene to several mono- and dioxygenated products. LC-MS analysis of acenaphthene oxidation by P450s indicated the formation of1-acenaphthenol as a major product, with turnover rates of 6.7,4.5, and 3.6 nmol product formed/min/nmol P450 for P4502A6, 2A13, and 1B1, respectively. Acenaphthylene oxidation by P450 2A6 showed the formation of 1,2-epoxyacenaphthene as a major product (4.4 nmol epoxide formed/min/nmol P450) and also several mono- and dioxygenated products.P450 2A13, 1B1, 1A2, 2C9, and 3A4 formed 1,2-epoxyacenaphthene at rates of 0.18, 5.3 2.4, 0.16, and 3.8 nmol/min/nmol P450, respectively. 1-Acenaphthenol, which induced Type I binding spectra with P450 2A13, was further oxidized by P450 2A13 but not P450 2A6. 1,2-Epoxyacenaphthene induced Type I binding spectra with P450 2A6 and 2A13 (K(s) 1.8 and 0.16 μM,respectively) and was also oxidized to several oxidation products by these P450s. Molecular docking analysis suggested different orientations of acenaphthene, acenaphthylene, 1-acenaphthenol, and 1,2-epoxyacenaphthene in their interactions with P450 2A6a nd 2A13. Neither of these four PAHs induced umu gene expression in a Salmonella typhimurium NM tester strain. These results suggest, for the first time, that acenaphthene and acenaphthylene are oxidized by human P450s 2A6 and 2A13 and other P450s to form several mono- and dioxygenated products. The results are of use in considering the biological and toxicological significance of these environmental PAHs in humans.


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